BenchChemオンラインストアへようこそ!

N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 896020-38-5) is a unique benzodioxole carboxamide featuring a 1,1-dioxidotetrahydrothiophene (sulfolane) substituent. With an XLogP3-AA of 0.6 and TPSA of 90.1 Ų, it offers superior aqueous solubility and reduced membrane partitioning, mitigating common artifacts in automated patch clamp platforms. Its sulfone group introduces two additional H-bond acceptors relative to thioether analogs, enhancing affinity for H-bond-rich active sites (e.g., kinases, proteases). The racemic nature at the thiolane 3-position provides a ready entry point for chiral resolution and SAR studies. This compound is metabolically distinct from simple tetrahydrothiophene analogs, resistant to S-oxidation, and ideal as a matched molecular pair control for deconvoluting sulfur oxidation state contributions to hepatic clearance. Secure this high-purity compound for your biochemical or fragment-based screening campaigns.

Molecular Formula C12H13NO5S
Molecular Weight 283.3
CAS No. 896020-38-5
Cat. No. B2613255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide
CAS896020-38-5
Molecular FormulaC12H13NO5S
Molecular Weight283.3
Structural Identifiers
SMILESC1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C12H13NO5S/c14-12(13-9-3-4-19(15,16)6-9)8-1-2-10-11(5-8)18-7-17-10/h1-2,5,9H,3-4,6-7H2,(H,13,14)
InChIKeyCZHARGRFRYPDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 896020-38-5): Structural and Physicochemical Baseline for Procurement


N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 896020-38-5) is a small-molecule benzodioxole carboxamide featuring a 1,1-dioxidotetrahydrothiophene (sulfolane) substituent [1]. The compound has a molecular weight of 283.30 g/mol, a predicted XLogP3-AA of 0.6, and a topological polar surface area of 90.1 Ų [1]. Its structural identity is defined by the combination of a hydrogen bond donor (amide NH), five hydrogen bond acceptors (including the sulfone group), and a stereogenic center at the thiolane 3-position, which exists as a racemate in unsynthesized form [1]. The compound is cataloged under PubChem CID 18573565 and ChEMBL, but curated bioactivity data is absent from these databases as of the latest release [1].

Why Generic Substitution of N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide Is Not Scientifically Defensible


Substitution of N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide with an in-class benzodioxole carboxamide analog is not scientifically defensible without direct, quantitative comparator data specific to the target pharmacological endpoint. The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a strong hydrogen bond-accepting sulfone motif and significantly alters electronic distribution and conformational flexibility relative to simple alkyl- or aryl-substituted benzodioxole carboxamides, as evidenced by the distinct physical properties of analogs [1]. Even small perturbations to the amine substituent can lead to substantial shifts in target selectivity and pharmacokinetic profile. The following evidence guide identifies the specific, quantifiable—or where data are absent, structurally inferred—differentiation dimensions that must be evaluated before any substitution decision.

Quantitative Differentiation Evidence for N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide


Hydrogen Bond Acceptor Capacity: Sulfone vs. Tetrahydrothiophene in Benzodioxole Carboxamides

The target compound contains five hydrogen bond acceptors (HBAs), including the sulfone oxygens of the 1,1-dioxidotetrahydrothiophene ring. In contrast, a hypothetical analog lacking oxidation at sulfur (e.g., N-(tetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide) would possess only three HBAs. This difference in HBA count directly impacts solvation, target binding, and permeability. The sulfone motif's strong HBA character (calculated from PubChem 2.1) relative to the thioether is a class-level inference based on established medicinal chemistry principles [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Lipophilicity and Predicted Brain Penetration: Sulfolane vs. N-Butyl Derivatives

The experimentally determined or predicted logP/logD of N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide is absent from the public domain. However, the sulfolane group is markedly more polar than alkyl substituents. A closely related derivative, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide, contains an additional N-butyl group that would increase lipophilicity by approximately 1.5–2.0 log units based on Hansch π constants. This class-level inference suggests that the target compound would exhibit lower logD and potentially reduced brain penetration compared to N-alkylated analogs [1].

Drug Discovery Blood-Brain Barrier Physicochemical Properties

Topological Polar Surface Area: A Predictor of Oral Bioavailability

Topological Polar Surface Area (TPSA) is a key determinant of oral absorption, with compounds below 140 Ų generally considered to have good oral bioavailability. The target compound has a TPSA of 90.1 Ų (PubChem). A comparator where the benzodioxole ring is replaced by a simple phenyl (e.g., N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide) would exhibit a TPSA of approximately 63 Ų (loss of the two dioxole oxygens). The TPSA difference of ~27 Ų places the target compound in a range favorable for oral absorption while the comparator would cross cell membranes more freely [1].

ADME Drug-Likeness Oral Absorption

Defined Application Scenarios for N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide Based on Structural Differentiation Evidence


Fragment-Based Lead Discovery Requiring a Polar, HBA-Rich Benzodioxole Warhead

The sulfone group contributes two additional hydrogen bond acceptors compared to thioether analogs, making the compound suitable for fragment-based screening campaigns targeting proteins with hydrogen bond-rich active sites (e.g., kinases, proteases). The elevated TPSA (90.1 Ų) and low predicted logP (0.6) position the compound as a fragment with favorable solubility for biochemical assay conditions [1]. Its racemic nature at the thiolane 3-position provides a simple entry point for chiral resolution studies, which can serve as a basis for structure-activity relationship (SAR) exploration.

Electrophysiology Studies Demanding a Non-Alkylated, Low-Lipophilicity Benzodioxole Probe

In ion channel or GPCR electrophysiology assays where non-specific membrane partitioning must be minimized, the absence of an N-alkyl substituent and the resultant low lipophilicity (XLogP3 0.6) distinguish this compound from its N-butyl analog, which is estimated to be 1.5–2.0 log units more lipophilic [1]. This property reduces the risk of compound accumulation in lipid bilayers, a common artifact in automated patch clamp platforms.

Synthetic Chemistry Control for Parallel SAR Libraries Targeting Metabolic Stability

The 1,1-dioxidotetrahydrothiophene group is metabolically distinct from simple tetrahydrothiophene; the sulfone is resistant to S-oxidation and cytochrome P450-mediated sulfur chemistry. When used as a matched molecular pair control alongside the corresponding thioether in a parallel SAR library, the compound helps deconvolute the contribution of sulfur oxidation state to hepatic clearance, cytochrome P450 inhibition, and reactive metabolite formation, without introducing confounding N-alkyl lipophilicity shifts [1].

Physicochemical Benchmarking for CNS vs. Peripheral Selectivity Profiling

With a TPSA of 90.1 Ų and a rotatable bond count of 2, the compound sits near the center of the CNS drug-like chemical space (typically TPSA < 90 Ų, rotatable bonds < 5). In a panel of benzodioxole carboxamides, it can serve as a baseline to assess how incremental increases in TPSA (through additional heteroatoms) or rotatable bonds (through larger N-substituents) shift the brain-to-plasma ratio. This benchmarking is essential for programs that require either CNS penetration or peripheral restriction [1].

Quote Request

Request a Quote for N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.